

Technical Guide: Spectroscopic Analysis of 3-Methoxyisothiazole-4-carbonitrile

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Compound of Interest

Compound Name: 3-Methoxyisothiazole-4-carbonitrile

Cat. No.: B2855713

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic characterization of **3-Methoxyisothiazole-4-carbonitrile**. Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this guide furnishes detailed, generalized experimental protocols for acquiring the necessary data, alongside structured tables for its eventual presentation.

Introduction

3-Methoxyisothiazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide outlines the standard spectroscopic techniques used for the characterization of such organic molecules.

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for **3-Methoxyisothiazole-4-carbonitrile**. At present, specific experimental values are not available in the public domain and are pending experimental determination.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
^1H	CDCl_3	Data not available	Data not available	Data not available	Pending assignment
^{13}C	CDCl_3	Data not available	-	-	Pending assignment

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity (s, m, w, br)	Functional Group Assignment
Data not available	Data not available	$\text{C}\equiv\text{N}$ stretch
Data not available	Data not available	$\text{C}=\text{N}$ stretch (isothiazole)
Data not available	Data not available	$\text{C}-\text{O}$ stretch (methoxy)
Data not available	Data not available	$\text{C}-\text{H}$ stretch (methoxy)
Data not available	Data not available	Isothiazole ring vibrations

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Fragment Assignment
ESI+	Data not available	Data not available	$[\text{M}+\text{H}]^+$
ESI+	Data not available	Data not available	Pending assignment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like **3-Methoxyisothiazole-4-carbonitrile**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of the compound for ^1H NMR and a larger quantity for ^{13}C NMR, aiming for a saturated solution.[1]
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6) in a clean, dry NMR tube.[1]
 - Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
 - Cap the NMR tube securely to prevent solvent evaporation.[1]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard ^1H NMR spectrum.
 - For ^{13}C NMR, a greater number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.[1]
 - Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, representative sample of the solid or liquid compound directly onto the ATR crystal.

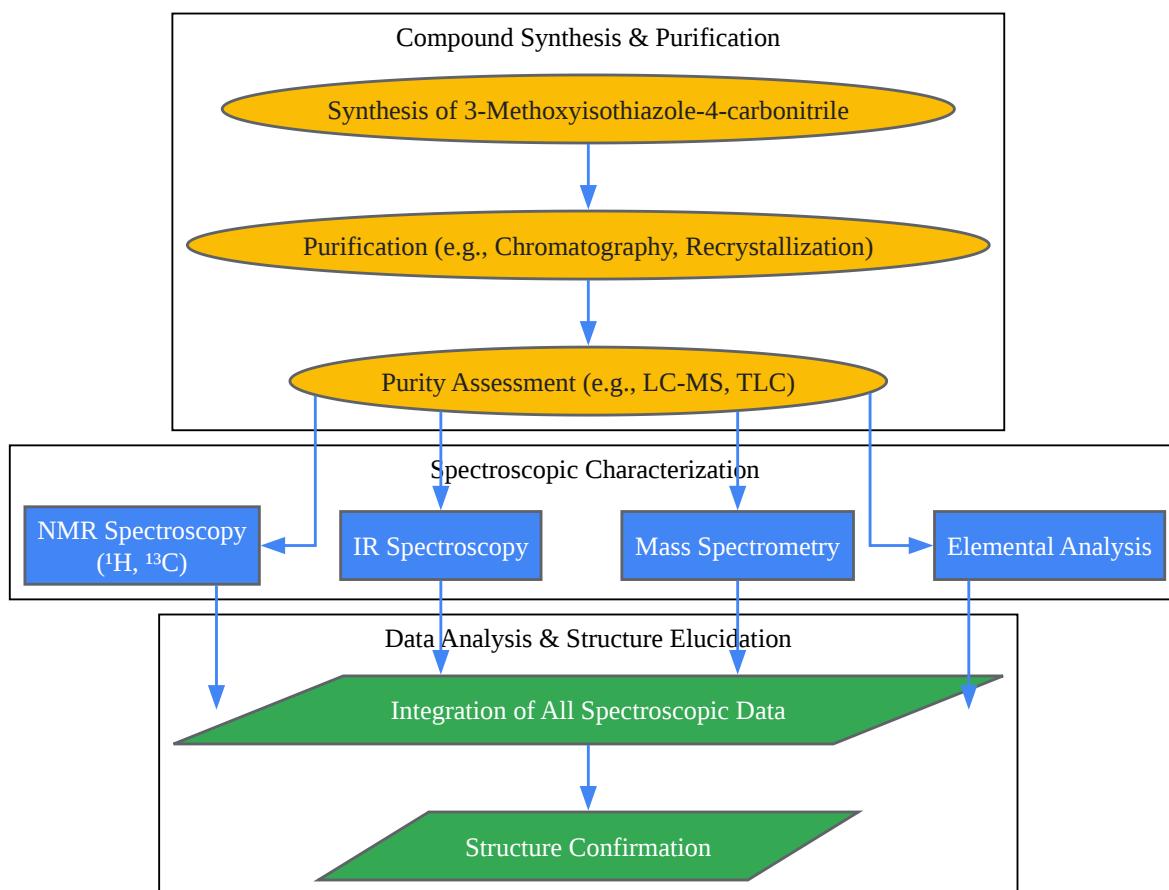
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

3.3 Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
- Data Acquisition:
 - The sample is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer.[3]
 - The ions are separated based on their mass-to-charge ratio (m/z).[4]
 - A detector records the abundance of each ion, generating a mass spectrum.[4]
 - For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.[5]

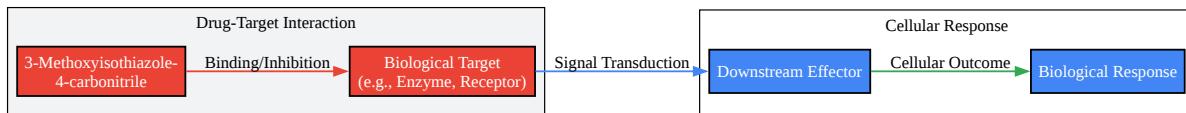
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound and a generalized signaling pathway concept relevant to drug development.



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A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.



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A generalized diagram illustrating a potential drug-target interaction and subsequent signaling pathway.

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